
5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzylpyrrolidine and a dimethylpyrrole group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Benzylation: The pyrrolidine ring can be benzylated using benzyl halides under basic conditions.
Pyrrole Synthesis: The dimethylpyrrole group can be synthesized separately through condensation reactions involving ketones and amines.
Coupling Reactions: The final step involves coupling the benzylpyrrolidine and dimethylpyrrole to the pyridine ring, possibly through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine and pyrrole rings.
Reduction: Reduction reactions could target the nitrogen-containing rings, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential drugs for treating various diseases.
Industry
Industrially, it could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve binding to molecular targets such as proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved would be specific to the target and the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene
- 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene
Uniqueness
The uniqueness of 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine lies in its specific substitution pattern on the pyridine ring, which could confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H25N3 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
5-(1-benzylpyrrolidin-2-yl)-2-(2,5-dimethylpyrrol-1-yl)pyridine |
InChI |
InChI=1S/C22H25N3/c1-17-10-11-18(2)25(17)22-13-12-20(15-23-22)21-9-6-14-24(21)16-19-7-4-3-5-8-19/h3-5,7-8,10-13,15,21H,6,9,14,16H2,1-2H3 |
Clé InChI |
NFLPKUXPNHBONZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
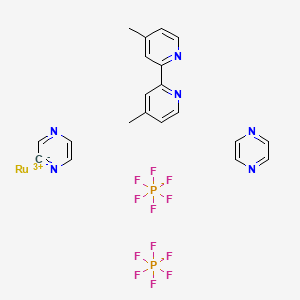

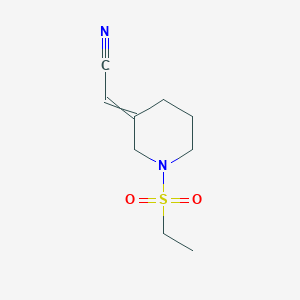
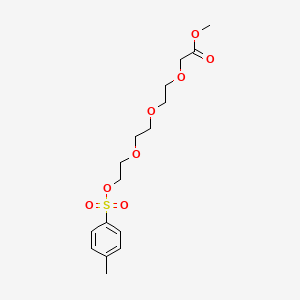


![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
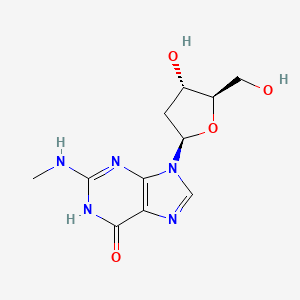

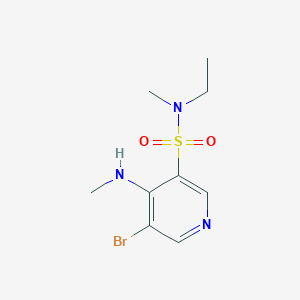

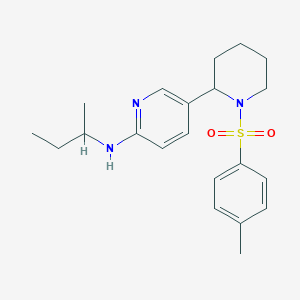
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
